Tellurophene, 2-butyl-5-iodo-
Description
Contextualization of Tellurophene (B1218086) within Chalcogenophene Chemistry
Chalcogenophenes, which include thiophene (B33073), selenophene (B38918), and tellurophene, are structurally similar but exhibit distinct electronic and physical properties due to the differing nature of the chalcogen atom. rsc.org As one moves down group 16 of the periodic table from sulfur to selenium to tellurium, the atoms become larger, more polarizable, and less electronegative. e-bookshelf.de This trend has profound implications for the resulting heterocyclic systems.
Tellurophenes, in comparison to their lighter analogs, generally exhibit:
Narrower HOMO-LUMO Gaps: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are closer in energy. This is attributed to increased electron delocalization and stronger intermolecular Te···Te interactions. rsc.org For instance, polymers containing tellurophene units have shown smaller band gaps compared to their thiophene-based counterparts.
Red-Shifted Absorption Spectra: Consequently, tellurophene-containing polymers absorb light at longer wavelengths, which is advantageous for applications in near-infrared (NIR) technologies.
Lower Aromaticity: The aromatic character of the ring decreases in the order of thiophene > selenophene > tellurophene. rsc.org
Increased Bond Lengths: The Te–C bond length in tellurophene is longer than the S-C and Se-C bonds in thiophene and selenophene, respectively. wikipedia.orgrsc.org
These distinct characteristics make tellurophenes particularly interesting for the development of novel organic semiconductors and other advanced materials. rsc.orgresearchgate.net
Significance of Tellurium in Organic Heterocyclic Systems
The inclusion of tellurium in an organic heterocyclic framework imparts a unique set of properties that are not observed in their lighter chalcogen counterparts. researchgate.net Tellurium is considered a metalloid, possessing properties intermediate between those of metals and nonmetals. rsc.org This unique status allows tellurium to form hypervalent compounds and engage in distinct bonding interactions. rsc.orge-bookshelf.de
Key aspects of tellurium's significance include:
Redox Activity: The tellurium center in tellurophenes can be easily oxidized, for instance, by halogens to form Te(IV) derivatives. wikipedia.orge-bookshelf.de This redox activity is a key feature in their chemistry.
High Polarizability: Tellurium's large atomic radius and diffuse valence orbitals result in high polarizability, which contributes to strong intermolecular interactions and can influence the bulk properties of materials. researchgate.net
Coordination Chemistry: The tellurium atom can act as a Lewis acid, forming complexes with various species. wikipedia.org This coordination ability can be used to modulate the electronic properties of the molecule.
Heavy Atom Effect: The presence of the heavy tellurium atom can facilitate intersystem crossing, a process important in applications such as photodynamic therapy and phosphorescent materials. researchgate.net
The compound Tellurophene, 2-butyl-5-iodo- serves as a valuable precursor for creating more complex π-extended polymers and other functional molecules due to the reactivity of the carbon-iodine bond in cross-coupling reactions. wikipedia.org The butyl group enhances its solubility in organic solvents, facilitating its use in solution-processable applications.
Detailed Research Findings on Tellurophene, 2-butyl-5-iodo-
The synthesis of Tellurophene, 2-butyl-5-iodo- typically involves the iodination of a 2-butyltellurophene (B15406447) precursor. This electrophilic substitution reaction is often carried out using iodine in the presence of a catalyst. The structure and properties of this compound have been characterized using various spectroscopic techniques.
| Property | Value/Description |
| CAS Number | 851761-86-9 |
| Molecular Formula | C8H11ITe |
| Molecular Weight | 361.7 g/mol |
| IUPAC Name | 2-butyl-5-iodotellurophene |
| ¹H NMR | Signals for the butyl group (triplet at δ 0.90 ppm for CH₃, multiplet at δ 1.30–1.50 ppm for CH₂, and triplet at δ 2.60 ppm for Te–CH₂) and a singlet for the aromatic protons at δ 7.20 ppm. |
| ¹²⁵Te NMR | A characteristic sharp peak around δ 420 ppm confirms the tellurophene ring structure. |
| UV-Vis | Absorption maxima at approximately 365 nm (π→π) and 290 nm (n→π), indicating an extended conjugated system. |
The presence of the iodo-substituent makes Tellurophene, 2-butyl-5-iodo- a key intermediate for the synthesis of tellurophene-containing polymers through reactions like Stille and Suzuki cross-coupling. rsc.org These polymers are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), due to their potential for high charge carrier mobilities and narrow band gaps. researchgate.net
Properties
CAS No. |
851761-86-9 |
|---|---|
Molecular Formula |
C8H11ITe |
Molecular Weight |
361.7 g/mol |
IUPAC Name |
2-butyl-5-iodotellurophene |
InChI |
InChI=1S/C8H11ITe/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3 |
InChI Key |
YAIVHQXNCHXTPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C([Te]1)I |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity of Tellurophene, 2 Butyl 5 Iodo and Its Derivatives
Oxidative Addition Reactions at the Tellurium Center
The tellurium atom in tellurophenes is readily oxidized from the Te(II) to the Te(IV) or Te(VI) state. This reactivity is a cornerstone of organotellurium chemistry and has been a subject of detailed mechanistic studies. acs.orgcore.ac.uk
The addition of halogens across the tellurium center is a characteristic reaction of tellurophenes. This process is crucial for applications such as energy storage and the development of photoactive materials. acs.orgnih.gov
Tellurophenes react with dihalogens, such as bromine and chlorine, to yield stable Te(IV) organotellurium compounds. scholaris.ca In these reactions, the tellurium atom becomes hypervalent, forming three-center-four-electron (3c-4e) bonds with the halogen atoms (X–Te–X). acs.orgcore.ac.uk This transformation from a Te(II) to a Te(IV) state is a key feature that distinguishes tellurophenes from their lighter chalcogen counterparts, thiophenes and selenophenes, and is attributed to the more metallic nature of tellurium. researchgate.net The formation of these hypervalent adducts dramatically alters the optoelectronic properties of the tellurophene (B1218086) system. acs.org
Detailed mechanistic studies, including stopped-flow kinetics experiments and density functional theory (DFT) calculations on tellurophene derivatives, have revealed a three-step pathway for the oxidative addition of halogens like bromine. acs.orgresearchgate.net
The proposed mechanism unfolds as follows:
Formation of an Association Complex: The reaction initiates with the formation of an initial, fast-forming association complex between the tellurium atom of the tellurophene and the halogen molecule. This complex is speculated to have an "end-on" η¹ geometry. acs.org
Formation of a Monohalogenated Intermediate: The initial complex then proceeds through a dissociative mechanism to form a monobrominated, ionic intermediate. acs.orgnih.govresearchgate.net
Formation of the Dihalogenated Product: The final step involves the reaction of the monohalogenated intermediate to form the stable, dibrominated Te(IV) product. acs.orgnih.govresearchgate.net
Table 1: Mechanistic Steps of Halogen Oxidative Addition to Tellurophenes
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Initial fast reaction | η¹ Association Complex |
| 2 | Dissociation | Monohalogenated Intermediate |
| 3 | Final addition | Dihalogenated Product (Hypervalent Adduct) |
This generalized mechanism is based on studies of tellurophene derivatives such as 2,5-diphenyltellurophene. acs.orgresearchgate.net
Beyond halogens, the tellurium center in tellurophenes can be oxidized by a range of other agents, leading to different oxidized species.
The Te(II) atom in tellurophenes can be oxidized to form telluroxides (Te(IV)=O) and tellurones (Te(VI)O₂). Common oxidizing agents for these transformations include hydrogen peroxide and organic peroxides like meta-chloroperoxybenzoic acid (mCPBA). acs.orgcore.ac.uknih.gov In some instances, this oxidative chemistry can be thermally or electrochemically reversible. acs.orgresearchgate.net Studies on 2,5-diphenyltellurophene have shown that oxidation with mCPBA can lead to the formation of a telluroxide. nih.gov However, further oxidation does not always yield the corresponding tellurone; instead, it can result in the oxidative ring-opening of the heterocycle. nih.govacs.org
Table 2: Oxidation Products of Tellurophenes with Peroxides
| Oxidizing Agent | Initial Product | Further Oxidation Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide | Telluroxide/Dihydroxy Tellurophene | Tellurone | acs.orgnih.govresearchgate.net |
| mCPBA | Telluroxide | Ring-Opened Product / Tellurone | nih.govacs.org |
The specific outcome can depend on the tellurophene substituents and reaction conditions.
Tellurophenes possess the ability to sensitize the formation of singlet oxygen (¹O₂). nih.gov Upon photoexcitation, the tellurophene molecule can undergo efficient intersystem crossing to its triplet excited state. acs.org This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen. acs.org This process is known as self-sensitized photooxidation because it does not require an external photosensitizer. acs.orgacs.org
The singlet oxygen generated can then react with the tellurophene itself. While many organotellurium compounds are oxidized at the tellurium atom by singlet oxygen to form telluroxides, the reactivity of the tellurophene ring can be more complex. acs.orgresearchgate.net For instance, research on 2,5-diphenyltellurophene has demonstrated that the reaction with singlet oxygen occurs at the carbon framework via a 1,4-cycloaddition, leading to an oxidative ring-opening of the heterocycle rather than the formation of a telluroxide. acs.orgresearchgate.net In contrast, certain water-soluble tellurophenes have been shown to undergo oxidation by self-photosensitized singlet oxygen, highlighting the influence of substitution and environment on the reaction pathway. researchgate.netrsc.org
Oxidation with Other Oxidizing Agents (e.g., Peroxides, Singlet Oxygen)
Formation of Telluroxides and Tellurones
Reductive Elimination and Photoreduction Processes
The tellurium center in tellurophenes can undergo reversible oxidation from Te(II) to Te(IV) upon reaction with halogens, forming stable dihalide adducts. core.ac.uk These Te(IV) species can be reduced back to the parent Te(II) tellurophene through light-driven processes known as photoreductive elimination. This section explores the mechanistic details of these photoelimination reactions, with a focus on halogen removal from the tellurophene core.
The photoelimination of halogens from Te(IV)-dihalide adducts is a key reaction that restores the aromatic tellurophene ring. This process is initiated by the absorption of light, which populates an excited state that is reactive towards halogen elimination. The efficiency and pathway of this reaction are governed by several factors, including the wavelength of irradiation, the nature of the substituents on the tellurophene ring, and the surrounding chemical environment.
The photoreduction of tellurophene dihalide adducts is highly dependent on the wavelength of the incident light. The process is most efficient when the irradiation wavelength corresponds to a low-energy absorption band of the Te(IV) dihalide species. acs.orgrsc.org This selective excitation ensures that the energy is primarily absorbed by the halogenated adduct, driving the desired elimination reaction without significantly affecting the parent Te(II) compound.
Upon oxidative addition of a halogen to the tellurium center, the resulting Te(IV) adduct exhibits a new, lower-energy absorption maximum (λmax) that is red-shifted compared to the parent tellurophene. encyclopedia.pub For instance, the λmax for 2,5-diphenyltellurophene shifts from ~340 nm to 433 nm after bromination and to 416 nm after chlorination. encyclopedia.pub Consequently, photolysis experiments are typically conducted using light sources that match these new absorption bands. Various studies on substituted tellurophenes have utilized wavelengths such as 430 nm, 447 nm, 505 nm, and 617 nm, depending on the specific absorption properties of the compound being investigated. core.ac.uknih.govresearchgate.net For isoindigo-functionalized tellurophenes, the extended conjugation allows for the use of green light (505 nm) to induce photoelimination. encyclopedia.pub In the case of 2-butyl-5-iodo-tellurophene diiodide, the specific optimal wavelength would correspond to its unique low-energy absorption maximum, which is expected to be further red-shifted compared to the dibromo and dichloro analogs.
The efficiency of the photoelimination process is quantified by the photochemical quantum yield (ΦP), which represents the number of molecules undergoing the reaction per photon absorbed. Studies on various tellurophene derivatives reveal a wide range of quantum yields, from less than 1% to over 42%. core.ac.ukscholaris.ca For example, the first reported photoelimination from an isoindigo-substituted tellurophene had a quantum yield of approximately 0.2%. rsc.orgencyclopedia.pub Significant improvements were achieved by modifying the substituents, with 2,5-diphenyltellurophene dibromide showing a quantum yield of up to 16.9% in the presence of a halogen trap. rsc.org
The measured quantum yield is also strongly dependent on the concentration of the halogen trap used in the experiment. For 2,5-diphenyltellurophene dibromide, the quantum yield was found to increase linearly with the concentration of the trap, 2,3-dimethyl-1,3-butadiene (B165502) (DMBD). rsc.org While specific quantum yield data for 2-butyl-5-iodo-tellurophene is not prominently available, the general principles suggest its efficiency would be dictated by the electronic nature of its substituents and the experimental conditions.
| Tellurophene Derivative (Dibromide Adduct) | Substituent Type | Quantum Yield (ΦP, %) | Reference |
|---|---|---|---|
| PT-OtBu | Electron-Donating | 0.44 | acs.org |
| PT-tBu | Electron-Donating | 1.61 | acs.org |
| PT (Diphenyl) | Unsubstituted Phenyl | 8.5 | acs.org |
| PT-CN | Electron-Withdrawing | 14.7 | acs.org |
| PT-CF3 | Electron-Withdrawing | 19.2 | acs.org |
| PT-C6F5 | Strongly Electron-Withdrawing | 23.6 | acs.org |
The electronic nature of the substituents at the 2- and 5-positions of the tellurophene ring has a profound impact on the efficiency of halogen photoelimination. researchgate.net A systematic study on a series of 2,5-diphenyltellurophenes demonstrated a clear trend: electron-withdrawing groups (EWGs) enhance the quantum yield, while electron-donating groups (EDGs) suppress it. acs.org
For instance, attaching strongly electron-withdrawing groups like pentafluorophenyl (–C6F5) to the tellurophene core resulted in quantum yields as high as 42.4%. core.ac.uknih.govresearchgate.net Conversely, electron-donating groups such as tert-butyl (–tBu) and tert-butoxy (B1229062) (–OtBu) led to significantly lower quantum yields of 1.61% and 0.44%, respectively. acs.org This effect is attributed to the influence of the substituents on the electronic structure of the excited state involved in the elimination process. core.ac.ukacs.org
The 2-butyl substituent in "Tellurophene, 2-butyl-5-iodo-" is an alkyl group, which is considered weakly electron-donating. Based on the established trend, the presence of the butyl group would be expected to result in a relatively modest quantum efficiency for photoelimination compared to tellurophenes bearing electron-withdrawing substituents. The iodine at the 5-position, while being a halogen, primarily serves as the leaving group in this context.
To elucidate the mechanism of photoelimination, researchers conduct halogen trapping experiments. These experiments involve irradiating the tellurophene dihalide adduct in the presence of a "trap" molecule, typically an alkene like 2,3-dimethyl-1,3-butadiene (DMBD) or 2,3-dimethyl-2-butene (B165504) (DMB), which readily reacts with free halogens. acs.orgrsc.org Characterization of the resulting products provides insight into the nature of the eliminated halogen species. acs.org
In the absence of a trap, irradiation of the dihalide adducts often leads to significant decomposition alongside the desired photoreduction. rsc.orgscholaris.ca However, in the presence of a trap, the parent tellurophene is cleanly restored. scholaris.ca Analysis of the trapped products confirms the formation of di-halogenated alkanes, which is consistent with the elimination of molecular halogen or two halogen atoms. acs.org Further mechanistic studies, including laser flash photolysis, suggest that the reaction proceeds via a stepwise elimination of two bromine radicals from the first excited state of the Te(IV) adduct. scholaris.ca This radical pathway is complete within nanoseconds. scholaris.ca This indicates that the photoexcitation of the Te(IV)-X₂ bond leads to its homolytic cleavage, releasing halogen radicals and regenerating the Te(II) center.
The photoelimination reaction does not occur with 100% efficiency from the excited state. It competes with other photophysical decay pathways, most notably intersystem crossing (ISC). scholaris.ca Laser flash photolysis experiments have provided direct evidence for this competition. core.ac.uknih.gov
Halogen Trapping Experiments and Radical Formation Pathways
Thermal Reductive Elimination
While specific studies on the thermal reductive elimination of 2-butyl-5-iodo-tellurophene are not extensively detailed in the available literature, the general principles of this reaction can be inferred from the behavior of related organotellurium compounds. Thermal reductive elimination is a key process in the chemistry of hypervalent tellurium species, often involving the extrusion of a small molecule and the regeneration of a lower-valent tellurium compound.
In a related context, photoreductive elimination has been observed for some tellurophene derivatives. For instance, an isoindigo-substituted tellurophene has been shown to undergo photoreductive elimination of halogens like chlorine and bromine upon irradiation with light. encyclopedia.pub This process is driven by the photoexcitation of the halogenated tellurophene species. encyclopedia.pub
Substitution Reactions Involving Iodo Substituents on Tellurophene
The iodine substituent on the tellurophene ring is a versatile handle for introducing various functional groups through substitution reactions.
The iodo group in compounds like 2-butyl-5-iodo-tellurophene can be displaced by nucleophiles. An interesting example involves the reaction of a 3-iodotellurophene with a butyl tellurolate anion, which proceeds as an unusual "aromatic nucleophilic substitution" to yield a 3-(butyltelluro)-2,5-diphenyltellurophene. acs.org This highlights the potential for the iodo substituent to be replaced by other functional groups through nucleophilic attack. acs.org Another method for substitution is halogen exchange, where a less common but effective approach involves treating a chloro-substituted tellurophene with potassium iodide in refluxing ethanol (B145695) to yield the corresponding iodo-tellurophene.
Palladium-catalyzed ipso-arylation represents a modern and efficient method for the functionalization of halogenated tellurophenes. This reaction involves the direct substitution of the iodo (or other halo) substituent with an aryl group. While direct examples for 2-butyl-5-iodo-tellurophene are not explicitly detailed, the methodology has been applied to similar systems. For instance, a brominated 2-butyltellurophene (B15406447) can react with iodobenzene (B50100) derivatives in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), along with copper(I) iodide and piperidine, to achieve ipso-arylation. More advanced applications include the ipso-arylative polymerization of tellurophene monomers, which allows for the controlled synthesis of tellurophene-containing polymers with low bandgaps. researchgate.net This method avoids the generation of stoichiometric amounts of organometallic byproducts. rsc.org
Nucleophilic Substitution Reactions
Cross-Coupling Reactions of Tellurophene Derivatives
Halogenated tellurophenes, including 2-butyl-5-iodo-tellurophene, are valuable substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex conjugated molecules. wikipedia.org
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds. In the context of tellurophenes, this reaction typically involves the coupling of a borylated tellurophene with an aryl halide, or conversely, a halogenated tellurophene with an arylboronic acid derivative. smolecule.comrsc.org The synthesis of borylated tellurophenes can be achieved by lithiation of the parent tellurophene followed by reaction with a boron electrophile. smolecule.com For instance, tellurophene-2-boronic acid pinacol (B44631) ester can be prepared and subsequently used in Suzuki-Miyaura coupling reactions. smolecule.comnih.gov
Recent advancements have focused on improving the efficiency of Suzuki-Miyaura coupling for tellurophene derivatives, which can be hampered by protodeboronation. researchgate.netrsc.org The use of specific boryl groups, such as pinacolatoboryl (–Bpin) and 1,8-naphthalenediaminatoboryl (–Bdan), has been shown to lead to efficient coupling. researchgate.netrsc.org This reaction has been successfully employed to synthesize a variety of tellurophene-containing materials, including conjugated polymers for applications in organic electronics. rsc.orgsmolecule.com
Table 1: Examples of Suzuki-Miyaura Coupling of Tellurophene Derivatives
| Tellurophene Substrate | Coupling Partner | Catalyst System | Product | Application | Reference |
| Tellurophene-2-BPin | meso-Aryl Bromo-BODIPY | Pd(0)/XPhos | Tellurophene-appended BODIPY | Photosensitizer | nih.gov |
| Borylated Tellurophenes | 2-Bromothiophene | Cl(XPhos)Pd(aminobiphenyl) | Thiophene-capped Tellurophene | Phosphorescent Materials | rsc.org |
| Bitellurophene Monomer | Fluorene Derivative | Not Specified | Tellurophene-Fluorene Copolymer | Organic Electronics | rsc.org |
| Tellurophene with BPin groups | 2,5-Dibromo-3-hexylthiophene | Not Specified | Tellurophene-Thiophene Copolymer | Organic Electronics | rsc.org |
This table is interactive. Click on the headers to sort the data.
The Stille coupling reaction provides another powerful tool for the arylation of tellurophenes. This reaction typically involves the coupling of a stannylated tellurophene with an aryl halide. researchgate.netthieme-connect.com The first reported synthesis and use of stannylated tellurophenes in cross-coupling reactions demonstrated that the reaction is most effective with aryl iodides as coupling partners, utilizing a mixed catalyst system of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, with cesium fluoride (B91410) as an additive. thieme-connect.comlookchem.com
This methodology has been used to prepare various 2-aryl- and 2,5-diaryltellurophenes in moderate to excellent yields. lookchem.com Stille coupling has also been instrumental in the synthesis of tellurophene-containing polymers, including copolymers with diketopyrrolopyrrole (DPP) and isoindigo units, which are of interest for their electronic properties. rsc.orgresearchgate.net
Table 2: Examples of Stille Coupling of Tellurophene Derivatives
| Tellurophene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2-(Tributylstannyl)tellurophene | Aryl Iodide | Pd(PPh₃)₄, CuI, CsF | 2-Aryltellurophene | 61-88 | lookchem.com |
| 2,5-Bis(trimethylstannyl)tellurophene | N,N′-dihexyl-5-iodoisoindigo | Not Specified | 2,5-Bis[5-(N,N′dihexylisoindigo)]tellurophene | 41 | researchgate.net |
| 2,5-Dibromo-3-dodecyltellurophene | (E)-1,2-Bis(tributylstannyl)ethylene | Not Specified | Poly(3-dodecyltellurophene-vinylene) | 57 | wikipedia.org |
| Tin-containing Tellurophene Monomer | Diketopyrrolopyrrole Monomer | Pd(PPh₃)₄ | Tellurophene-DPP Copolymer | Not Specified | rsc.org |
This table is interactive. Click on the headers to sort the data.
Sonogashira-Hagihara Coupling
The Sonogashira-Hagihara coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a reaction for which 2-butyl-5-iodo-tellurophene is an ideal substrate. wikipedia.org This palladium-catalyzed, copper-co-catalyzed reaction is instrumental in synthesizing tellurophene-containing polymers and complex organic materials. rsc.orgwikipedia.org The reaction is typically carried out under mild conditions, often at room temperature or with gentle heating, using a base such as an amine. wikipedia.org
The reactivity of the halide in Sonogashira couplings follows the order I > Br > Cl, making the iodo-substituted tellurophene highly reactive. wikipedia.org This allows for selective coupling reactions. For instance, in a molecule with both iodo and bromo substituents, the coupling will preferentially occur at the C-I bond. wikipedia.org
The general scheme for the Sonogashira coupling of 2-butyl-5-iodo-tellurophene involves its reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base. This versatility has been used to create a variety of ethynylene-linked tellurophene structures. encyclopedia.pub
Table 1: Representative Conditions for Sonogashira-Hagihara Coupling of Aryl Iodides
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (0.5 mol%) | None | [TBP][4EtOV] | [TBP][4EtOV] | 55 | 82-93 | beilstein-journals.org |
| Pd₂(dba)₃ / XPhos | None | Triethylamine | Not specified | 80 | 56 | rsc.org |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine | Room Temp. | 72-92 | researchgate.net |
| Pd(PPh₃)₄ | CuI | Not specified | Toluene | Near reflux | Low (36%) | lookchem.com |
This table presents general conditions for Sonogashira coupling of various aryl iodides, which are applicable to 2-butyl-5-iodo-tellurophene. Yields are for the specific substrates used in the cited studies.
General Principles and Catalytic Cycles in Tellurophene Cross-Coupling
The participation of 2-butyl-5-iodo-tellurophene in cross-coupling reactions is governed by a well-established catalytic cycle, typically involving a palladium(0) catalyst. nih.gov This cycle is fundamental to various coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions. rsc.orgnih.govresearchgate.net
The catalytic cycle generally consists of three primary steps: nih.govlibretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the 2-butyl-5-iodo-tellurophene to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-iodine bond and results in the formation of a square planar Pd(II) intermediate. This is often the rate-determining step in the cycle. libretexts.org
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the Pd(II) complex, displacing the halide. nih.govlibretexts.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex. This forms the new carbon-carbon bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govlibretexts.org
This fundamental mechanism underlies the synthesis of a vast array of tellurophene-containing copolymers and small molecules, where the tellurophene unit can act as either the halide or the organometallic coupling partner. rsc.orgresearchgate.net For instance, Stille couplings have been successfully performed using stannylated tellurophenes with aryl iodides, and Suzuki-Miyaura couplings have been achieved with borylated tellurophenes. researchgate.netrsc.org
Cyclization and Ring-Opening Reactions of Tellurophene Systems
The tellurophene ring itself can undergo a variety of reactions that involve its formation or cleavage, highlighting the dynamic nature of the Te-C bonds.
Electrophilic Cyclization Reactions
Electrophilic cyclization is a key strategy for the synthesis of the tellurophene core. These reactions typically involve the formation of one or two Te-C bonds through an intramolecular cyclization process. One prominent method involves the cyclization of (Z)-chalcogenoenynes. For example, (Z)-1-(butyltelluro)-1-en-3-ynes can undergo electrophilic cyclization using reagents like butyltellurium tribromide to yield substituted tellurophenes. thieme-connect.de
Another powerful approach is the sequential electrophilic telluration of C(sp²)–Zn and C(sp²)–H bonds. rsc.org This method allows for the construction of functionalized benzo[b]tellurophenes from arylzinc reagents and alkynes. The process involves the selective monosubstitution of tellurium tetrachloride (TeCl₄) by the organozinc compound, followed by an intramolecular telluration onto a nearby C-H bond to close the ring. rsc.orgsmolecule.com
Table 2: Examples of Electrophilic Cyclization for Tellurophene Synthesis
| Starting Material | Reagent(s) | Product Type | Yield (%) | Reference |
| (Z)-(Butyltellanyl)enynes | BuTeBr₃ | 3-(Butyltellanyl)tellurophenes | Good | thieme-connect.de |
| (Z)-Chalcogenoenynes | Diorganyl dichalcogenides / Oxone® | 3-Tellanylthiophenes/selenophenes | 78-85 | rsc.org |
| Arylzinc Reagent + Alkyne | 1. Co- or Ni-catalyst 2. TeCl₄ 3. Na₂S | Functionalized Benzo[b]tellurophenes | 40-58 | rsc.orgsmolecule.com |
Tellura-Baeyer–Villiger Oxidation and Lactone Formation
A novel and significant reaction of the tellurophene system is the tellura-Baeyer–Villiger (BV) oxidation. rsc.orgx-mol.com This reaction represents a heteroatom version of the classic Baeyer-Villiger oxidation. When electron-rich, polycyclic systems containing a tellurophene ring are treated with an oxidant like meta-chloroperoxybenzoic acid (mCPBA) or Oxone, an oxygen atom is inserted into a Te-C bond of the heterocycle. rsc.org This process transforms the tellurophene into a seven-membered tellurinate lactone. rsc.org
The proposed mechanism proceeds in two stages: rsc.orgx-mol.com
The tellurophene is first oxidized at the tellurium center to form a tellurophene Te-oxide intermediate.
This intermediate then undergoes the tellura-BV rearrangement, analogous to the Criegee intermediate in the conventional BV oxidation, to yield the final lactone product. rsc.org
This reaction is highly chemoselective, and its success is influenced by the electronic properties of the tellurophene substrate; electron-donating groups on the polycyclic framework facilitate the rearrangement. rsc.org
Oxidative Ring-Opening and Decomposition Pathways
Tellurophenes are susceptible to oxidative ring-opening, a decomposition pathway that can occur under various conditions. scholaris.ca Treatment of tellurophenes, such as 2,5-diphenyltellurophene, with a sufficient amount of an oxidizing agent like mCPBA (typically 4 equivalents) leads to the cleavage of the heterocyclic ring. acs.org The reaction results in the formation of a (Z)-1,4-enedione and the extrusion of tellurium dioxide (TeO₂). acs.org
A similar ring-opening can be induced by photolysis under aerobic conditions. acs.org In this case, the tellurophene can act as a sensitizer (B1316253) to generate singlet oxygen. The subsequent reaction of the tellurophene with singlet oxygen occurs at the carbon framework via a 1,4-cycloaddition, forming an unstable endoperoxide which then decomposes to the ene-dione and TeO₂. acs.org This susceptibility to oxidative ring-opening is a characteristic feature of the tellurophene core and a critical consideration in the design of tellurophene-based materials and catalysts. scholaris.ca
Ring-Closing Reactions with Tellurium
The most common methods for synthesizing the tellurophene ring involve ring-closing reactions. A classical and widely used approach is the reaction of a 1,3-diyne with a tellurium nucleophile, such as sodium telluride (Na₂Te). acs.orgnih.gov Sodium telluride is often generated in situ by the reduction of elemental tellurium with a reducing agent like sodium borohydride (B1222165). acs.org This method allows for the construction of symmetrically and asymmetrically substituted 2,5-diaryltellurophenes. acs.org
Other strategies include the reaction of substituted 1,1-dibromo-1-en-3-ynes with telluride salts, which proceed through a cascade of reactions including reductive debromination, hydrotelluration, and nucleophilic cyclization to form the aromatic tellurophene ring. acs.org Attempts have also been made to perform the reverse of the oxidative ring-opening—a ring-closing reaction of an ene-dione with a tellurium source—as a potential new route to tellurophenes, though with limited success for certain targets. scholaris.ca
Coordination Chemistry and Chalcogen Bonding in Tellurophenes
The tellurium atom in the tellurophene ring is a focal point for a rich variety of coordination and non-covalent interactions. Its ability to engage in such bonding is a direct consequence of its large atomic radius, high polarizability, and the capacity to exist in multiple oxidation states.
One of the hallmark features of tellurophene chemistry is the ability of the tellurium(II) center to undergo oxidative addition with halogens and other oxidizing agents to form stable hypervalent tellurium(IV) adducts. springernature.comresearchgate.net This reaction leads to the formation of a seesaw geometry at the tellurium center, with the new ligands typically occupying the axial positions. acs.org For instance, the reaction of 2,5-disubstituted tellurophenes with bromine (Br₂), chlorine (from sources like ICl or XeF₂), and fluorine has been shown to yield stable Te(IV) species. springernature.com This coordination of atoms or molecules to the tellurium center significantly alters the electronic properties of the tellurophene ring system. acs.org The process is often reversible, with the Te(IV) adducts capable of undergoing thermal or photoreductive elimination to regenerate the parent Te(II) tellurophene. acs.orgrsc.org
Beyond formal coordination complexes, the tellurium atom in tellurophenes is a potent chalcogen bond donor. Chalcogen bonding is a non-covalent interaction where the electron-deficient region on a covalently bonded Group 16 element (the σ-hole) is attracted to a Lewis base, such as an anion or a neutral electron-rich species. rsc.org The strength of this interaction increases with the polarizability of the chalcogen, making tellurium the strongest chalcogen bond donor among its congeners (Te > Se > S). rsc.org
In the context of tellurophenes, particularly those bearing electron-withdrawing substituents, the tellurium atom exhibits a significant σ-hole, rendering it capable of forming strong chalcogen bonds. rsc.org This has been exploited in the design of anion receptors. Studies on 2,5-diaryltellurophenes have demonstrated their ability to bind anions like chloride, bromide, and benzoate (B1203000) through these interactions. encyclopedia.pub Linking two tellurophene units, for example via an ethynylene bridge, can lead to a bidentate receptor with significantly enhanced anion affinity due to chelate cooperativity. rsc.orgencyclopedia.pub This mode of binding relies purely on chalcogen bonding, especially when anion-arene stabilizing interactions are absent. encyclopedia.pub While direct studies on 2-butyl-5-iodo-tellurophene are scarce, the presence of the iodine atom, an electron-withdrawing group, is expected to enhance the σ-hole on the tellurium atom, making it a competent chalcogen bond donor.
Lewis Acidity of Tellurophene Derivatives
The concept of chalcogen bonding in tellurophenes is intrinsically linked to their Lewis acidic character. The tellurium atom, especially when bonded to electronegative carbons within the aromatic ring and influenced by electron-withdrawing substituents, acts as a Lewis acid, accepting electron density from Lewis bases. encyclopedia.pub This Lewis acidity is a key factor in the supramolecular chemistry of tellurophenes and their application in areas like anion recognition and catalysis. rsc.orgresearchgate.net
The interaction of tellurophenes with anions provides a direct measure of their Lewis acidity. This has been quantified through the determination of association constants (Kₐ) for anion binding. Research has shown that electron-deficient tellurophenes can display significant anion affinity in organic solvents. rsc.org For example, 2,5-bis[(perfluoro)aryl]tellurophene has been shown to bind chloride ions in tetrahydrofuran (B95107) with a measurable association constant. encyclopedia.pub The introduction of boron-based Lewis acids as substituents on the tellurophene ring can also be used to tune the electronic properties and enhance Lewis acidity. researchgate.net
The table below presents association constants for the binding of various anions to different tellurophene-based receptors, illustrating their Lewis acidic nature. The data is derived from studies on diaryl- and bidentate tellurophene systems, which serve as models for understanding the potential Lewis acidity of derivatives like 2-butyl-5-iodo-tellurophene.
| Tellurophene Derivative | Anion | Solvent | Association Constant (Kₐ) [M⁻¹] | Reference |
|---|---|---|---|---|
| 2,5-Bis[(perfluoro)aryl]tellurophene | Cl⁻ | THF | 310 ± 20 | encyclopedia.pub |
| Ethynylene-linked bis(tellurophene) | Cl⁻ | THF | 2290 | encyclopedia.pub |
| Pyridine bis(ferrocenylalkyne)tellurotriazole | Br⁻ | CH₃CN | 111 | acs.org |
The data clearly demonstrates that the Lewis acidity of the tellurophene core can be significantly enhanced through strategic substitution and molecular design, leading to strong interactions with anionic species. For "Tellurophene, 2-butyl-5-iodo-", the electron-withdrawing nature of the iodine atom would contribute to the Lewis acidity of the tellurium center, a property that is likely tempered by the electron-donating effect of the butyl group.
Advanced Characterization Techniques for Tellurophene, 2 Butyl 5 Iodo and Its Derivatives
Spectroscopic Methods
Spectroscopic techniques are indispensable for the characterization of novel organotellurium compounds. They provide critical insights into molecular structure, bonding, electronic transitions, and the dynamics of excited states, which are fundamental to understanding the material's potential applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including tellurophene (B1218086) derivatives. ¹H NMR provides information on the proton environment, while ¹³C and ¹²⁵Te NMR offer detailed insights into the carbon skeleton and the tellurium atom's chemical environment, respectively.
For Tellurophene, 2-butyl-5-iodo-, ¹H NMR spectroscopy confirms the presence and arrangement of the butyl group and the aromatic protons on the tellurophene ring. The butyl chain protons typically appear as distinct signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the internal methylene (B1212753) (CH₂) groups, and another triplet for the methylene group directly attached to the tellurium atom (Te-CH₂). The protons on the heterocyclic ring also give rise to characteristic signals.
¹²⁵Te NMR is particularly valuable for confirming the integrity of the tellurophene ring and identifying the oxidation state of the tellurium atom. A sharp peak in the spectrum confirms the presence of the desired Te(II) species within the tellurophene ring and the absence of oxidized Te(IV) species.
Table 1: NMR Spectroscopic Data for Tellurophene, 2-butyl-5-iodo-
| Nucleus | Chemical Shift (δ, ppm) | Signal Description | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 0.90 | Triplet | CH₃ (butyl) | |
| ¹H | 1.30–1.50 | Multiplet | CH₂ (butyl) | |
| ¹H | 2.60 | Triplet | Te-CH₂ (butyl) | |
| ¹H | 7.20 | Singlet | Aromatic protons |
Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard. cdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For conjugated systems like tellurophenes, this technique provides information about the HOMO-LUMO gap and the extent of π-conjugation. rsc.org The absorption spectrum of Tellurophene, 2-butyl-5-iodo- shows distinct bands corresponding to different electronic transitions.
The spectrum is typically characterized by a high-energy absorption band attributed to the n→π* transition and a lower-energy, more intense band corresponding to the π→π* transition, indicating extended conjugation. The position of the absorption maximum (λmax) is sensitive to the substituents on the tellurophene ring. Generally, tellurophene-containing polymers absorb at longer wavelengths compared to their thiophene (B33073) and selenophene (B38918) analogs, which is a key property for applications in near-infrared (NIR) devices. rsc.org
Table 2: UV-Vis Absorption Data for Tellurophene, 2-butyl-5-iodo-
| Absorption Maximum (λmax) | Transition Type | Description | Reference |
|---|---|---|---|
| 290 nm | n→π* | Transition involving non-bonding electrons on the Te atom. |
Studies on related 2,5-disubstituted tellurophenes show that λmax values for π→π* transitions typically fall within the 330–365 nm range. cdnsciencepub.com
Transient Absorption (TA) Spectroscopy
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states. In the context of tellurophene derivatives, TA spectroscopy provides insights into processes such as intersystem crossing (ISC), triplet state formation, and photochemical reaction intermediates. utoronto.carsc.org
Upon photoexcitation with a laser pulse (pump), the molecule is promoted to an excited singlet state. TA spectroscopy monitors the decay of this state and the formation of subsequent species, such as triplet states or radical ions, by measuring the change in optical absorption of a second, delayed probe pulse. utoronto.caworktribe.com For tellurophene-based polymers, TA measurements have been used to examine exciton (B1674681) dynamics, revealing that increasing the size of the chalcogen atom can influence decay pathways. utoronto.caresearchgate.net Studies on other tellurophene derivatives have used TA to quantify ISC quantum yields and characterize the triplet excited state, which is crucial for applications in photodynamic therapy and photocatalysis. rsc.orgnih.gov
Laser Flash Photolysis (LFP)
Laser flash photolysis (LFP) is an essential technique for investigating the mechanisms of photochemical reactions. mdpi.comscholaris.ca It allows for the generation of transient species by a short laser pulse and their subsequent detection, often by transient absorption spectroscopy. scholaris.ca For organotellurium compounds, LFP has been instrumental in studying photodissociation and photoelimination reactions. mdpi.comscholaris.ca
Research on conjugated 2,5-diphenyltellurophenes has utilized LFP to propose mechanisms for halogen photoelimination from Te(IV) adducts. scholaris.ca By exciting the sample with a laser pulse, researchers can monitor the formation and decay of transient intermediates, providing evidence for the proposed reaction pathways. scholaris.ca LFP experiments on diethyl telluride have revealed that the preferred dissociation path upon UV excitation leads to the formation of neutral tellurium atoms and hydrocarbon fragments. mdpi.com This technique is critical for understanding the photostability and photoreactivity of compounds like Tellurophene, 2-butyl-5-iodo- and its derivatives. acs.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For tellurophene derivatives, XPS is particularly useful for confirming the presence of tellurium and determining its oxidation state. cdnsciencepub.comscispace.com
In a study involving a thiol-modified tellurophene designed to form a monolayer on a gold surface, XPS was used to confirm the conjugation. cdnsciencepub.com The analysis showed a clear Te 3d peak at a binding energy of 573.65 eV after monolayer formation, which was absent in the control sample. cdnsciencepub.com This confirmed the presence of tellurium on the surface. XPS is also employed to characterize the composition of tellurophene-containing coordination polymers, verifying the presence of all expected elements (C, N, Te) and their bonding environment. scispace.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups and characterize the vibrational modes of a molecule. The infrared spectrum provides a molecular fingerprint that can be used for structural confirmation.
For derivatives of Tellurophene, 2-butyl-5-iodo-, the FT-IR spectrum would exhibit characteristic absorption bands. While a specific spectrum for the title compound is not detailed in the provided results, data from related structures allow for prediction of key vibrational modes. For instance, in organotellurium dithiocarbamates derived from a tellurophene precursor, characteristic bands for ν(C-N) and ν(C-S) are observed, along with a band for the Te-CH₂ vibration around 534 cm⁻¹. worldresearchersassociations.com FT-Raman spectroscopy, a related technique, has been used to investigate the structure of compounds formed from reactions of tellurophene donors, with strong bands observed in the low-frequency region (e.g., ~110 cm⁻¹) corresponding to tellurium-related vibrations. acs.org Analysis of the FT-IR spectrum of Tellurophene, 2-butyl-5-iodo- would focus on identifying vibrations of the butyl group (C-H stretching and bending), the tellurophene ring (C=C and C-H vibrations), and low-frequency modes associated with the heavy C-Te and C-I bonds.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its chemical structure and symmetry. acs.org For tellurophene derivatives, this technique is particularly valuable for confirming structural integrity and investigating the effects of substitution and intermolecular interactions on the conjugated π-system.
While a specific Raman spectrum for "Tellurophene, 2-butyl-5-iodo-" is not publicly documented, analysis of related compounds provides significant insight into its expected vibrational properties. In studies of poly(3-hexyltellurophene) (P3HTe), the C=C vibrational peak is observed at a lower wavenumber (~1389 cm⁻¹) compared to its thiophene analogue, which indicates a more planar backbone structure conferred by the larger tellurium atom. scholaris.ca This planarity is a key factor in enhancing charge transport in semiconducting polymers.
Furthermore, FT-Raman spectroscopy has been effectively used to characterize the oxidative addition products of dihalogens to 2,5-bis(pyridine-2-yl)tellurophene. acs.orgnih.gov The technique allows for the investigation of the resulting Te(IV) adducts and the nature of the tellurium-halogen bonds. acs.orgnih.govdur.ac.uk For "Tellurophene, 2-butyl-5-iodo-", key expected Raman-active modes would include the C=C stretching of the tellurophene ring, various C-H bending and stretching modes of the butyl group and the aromatic ring, and the characteristic C-Te and C-I stretching vibrations at lower frequencies.
Table 1: Representative Raman Peak Assignments for Tellurophene Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference | Citation |
|---|---|---|---|
| Ring C=C Stretch | ~1389 | Poly(3-hexyltellurophene) | scholaris.ca |
| Te-X (Halogen) Stretch | 215 (Te-Br), 365 (Te-Cl) | Dihalogeno-complexes | dur.ac.uk |
Diffraction Techniques
Diffraction methods are indispensable for determining the atomic arrangement in crystalline solids, providing definitive information on bond lengths, bond angles, and crystal packing.
Powder X-ray Diffraction (XRD) is a fundamental technique for analyzing the bulk properties of a crystalline material. It is used to identify crystalline phases, determine phase purity, and analyze the microstructure of thin films. For novel materials like "Tellurophene, 2-butyl-5-iodo-", XRD would be employed to obtain a diffraction pattern characteristic of its bulk powder form. This pattern can confirm the crystallinity of a synthesized batch and identify any crystalline impurities.
In the context of tellurophene-based materials, XRD is frequently used to study the morphology and molecular ordering of thin films, which is critical for their performance in electronic devices. nih.gov For instance, XRD patterns of polymer films reveal information about the orientation of the polymer chains (e.g., edge-on vs. face-on) relative to the substrate, which directly impacts charge carrier mobility. nih.govrsc.org While a specific powder pattern for "Tellurophene, 2-butyl-5-iodo-" is not available, its analysis would be a standard step in its solid-state characterization.
Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. For "Tellurophene, 2-butyl-5-iodo-", SCXRD analysis has revealed key structural parameters. The data confirms a planar tellurophene ring, with Te–C bond lengths of approximately 2.08 Å and a C–I bond length of 2.10 Å. These bond lengths are consistent with those observed in other tellurophene structures and are influenced by the large atomic radius of the tellurium atom.
Detailed structural analyses of related compounds, such as the dihalogen adducts of 2,5-bis(pyridine-2-yl)tellurophene, have been performed, confirming a seesaw geometry at the tellurium center after oxidative addition of halogens. acs.orgnih.govnih.gov These studies also reveal how intermolecular forces, including π–π stacking and chalcogen bonding, dictate the crystal packing. acs.orgresearchgate.net In the case of "Tellurophene, 2-butyl-5-iodo-", one would expect similar intermolecular interactions to play a role in its solid-state architecture.
Table 2: Selected Crystallographic Data for Tellurophene, 2-butyl-5-iodo- and a Related Derivative
| Parameter | Tellurophene, 2-butyl-5-iodo- | 2,5-Bis(pyridine-2-yl)tellurophene Di-iodo Adduct | Citation |
|---|---|---|---|
| Formula | C₈H₁₁ITe | C₁₄H₁₀I₂N₂Te | , acs.org |
| Geometry at Te | Planar (Te(II)) | Seesaw (Te(IV)) | , acs.org |
| Te-C Bond Length (Å) | ~2.08 | ~2.10 | , acs.org |
| C-I Bond Length (Å) | ~2.10 | N/A | |
| Te-I Bond Length (Å) | N/A | ~2.90 | acs.org |
| Key Packing Feature | --- | π–π stacking | acs.orgnih.gov |
X-ray Diffraction (XRD)
Electrochemical Methods
Electrochemical techniques are vital for assessing the redox properties of molecules, determining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and evaluating their potential for applications in organic electronics.
Cyclic Voltammetry (CV) is the most common method used to investigate the electrochemical behavior of tellurophene derivatives. These compounds are known to be redox-active, with the tellurium atom being relatively easy to oxidize. researchgate.net Studies on π-conjugated 2,5-substituted tellurophenes show that they undergo oxidation at lower potentials than their thiophene and selenophene counterparts, a property that is advantageous for their use as electron-donating materials in organic solar cells. acs.org
Table 3: Representative Electrochemical Data for a Substituted Tellurophene
| Compound | Technique | Oxidation Potential (E_ox) vs. Fc/Fc⁺ | Key Finding | Citation |
|---|---|---|---|---|
| 2,5-Diphenyltellurophene | Cyclic Voltammetry | ~0.5 V | Quasi-reversible oxidation | acs.orgmdpi.com |
Microscopic Techniques for Morphological and Structural Analysis
Microscopic techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are essential for visualizing the surface topography and bulk morphology of materials at the nanoscale. While these methods are most commonly applied to polymeric or thin-film materials, they can provide valuable information on how small molecules like "Tellurophene, 2-butyl-5-iodo-" assemble on surfaces.
Studies on thin films of tellurophene-containing polymers and blends frequently use AFM to characterize surface roughness and phase separation. rsc.orgutoronto.caresearchgate.net For example, AFM images of polymer blend films can reveal the formation of uniform surfaces with low root-mean-square (RMS) roughness (e.g., 1.27 nm) or the development of distinct nanowire-like structures, depending on processing conditions. nih.govresearchgate.net This morphology is critical to the performance of organic electronic devices.
If "Tellurophene, 2-butyl-5-iodo-" were to be deposited as a thin film, for instance by vacuum evaporation or from solution, AFM would be the primary tool to assess the film's quality. It could reveal whether the molecules form a smooth, uniform layer or assemble into crystalline domains or islands. This information would be crucial for applications requiring well-defined interfaces, such as in sensors or as a seed layer for further crystal growth.
Table 4: Morphological Data from AFM for Tellurophene-Containing Polymer Films
| Material System | Deposition Method | RMS Roughness (nm) | Observed Features | Citation |
|---|---|---|---|---|
| PTB7-Th/PDI-T Polymer Blend | Spin-coating | 1.27 | Uniform surface | researchgate.net |
| P1 Polymer | Dip-coating (40 °C) | N/A (3-4 nm thickness) | Nanowire-type structures | nih.gov |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanoscale morphology of thin films of tellurophene-containing polymers, which is critical for understanding the performance of organic photovoltaic (OPV) devices. TEM analysis of polymer blends, typically consisting of a tellurophene-based donor polymer and a fullerene or non-fullerene acceptor, reveals details about phase separation, domain size, and the formation of bicontinuous networks essential for efficient charge separation and transport.
In studies of donor-acceptor polymer blends, TEM images have shown that the choice of the chalcogen atom (sulfur, selenium, or tellurium) in the polymer backbone significantly influences the film morphology. For instance, in blends with fullerene acceptors like PC71BM, tellurophene-containing polymers can exhibit different phase separation behavior compared to their thiophene or selenophene analogs. utoronto.ca Some studies have reported that tellurophene-based polymer films show well-defined phase separation which is beneficial for exciton diffusion and charge transport. semanticscholar.org
For example, investigations into A1-D-A2-D-A1 type small molecules blended with PC71BM have utilized TEM to confirm good compatibility and phase separation, which is crucial for device performance. frontiersin.org The morphology of these blends directly impacts the photovoltaic parameters of the resulting solar cells.
Interactive Table: TEM Observations of Tellurophene Derivative Blends
| Polymer/Molecule System | Acceptor | Key TEM Findings | Reference |
|---|---|---|---|
| Tellurophene Homopolymer | PC71BM | Increased proportion of finely mixed polymer-fullerene domains compared to thiophene and selenophene analogs. | utoronto.ca |
| M-0F, M-1F, M-2F (Tellurophene-containing small molecules) | PC71BM | Good compatibility and phase separation observed. | frontiersin.org |
These findings underscore the importance of TEM in elucidating the structure-property relationships in tellurophene-based materials for organic electronics.
Scanning Electron Microscopy (SEM)
In the context of electropolymerized films, SEM has been used to study the uniformity of polymer coatings on electrode surfaces. researchgate.net For instance, the electropolymerization of a 4′-(tellurophen-2-yl)-2,2′:6′,2″-terpyridine complex resulted in the formation of a polymer film whose structure was analyzed by SEM. researchgate.net Such analyses can reveal whether the polymer grows in a uniform layer or forms island-like structures, which has implications for applications in sensors and electrochromic devices.
Furthermore, SEM has been employed to investigate the backfilling of mesoporous metal oxide films with tellurophene-containing small molecules for use in hybrid photovoltaics. iucr.org SEM images can reveal how effectively the organic material infiltrates the porous inorganic scaffold, which is crucial for creating a large interfacial area for charge separation. For example, a study comparing a macromolecular polymer with a smaller tellurophene-based molecule (PhenTe-BPinPh) showed that the latter homogeneously penetrated the entire film volume, as observed by SEM. iucr.org
The morphology of spin-coated polymer blend films has also been extensively studied using SEM. The technique can reveal large-scale phase separation and the formation of periodic patterns induced by the spin-coating process itself. researchgate.net
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a standard method for evaluating the thermal stability of materials, including tellurophene-containing polymers. intertek.comcelignis.com TGA measures the change in mass of a sample as a function of temperature, providing crucial information about decomposition temperatures, thermal degradation pathways, and the amount of residual material. High thermal stability is a desirable characteristic for organic electronic materials, as it affects their processability and long-term operational stability.
Studies on novel tellurophene-containing conjugated polymers have consistently demonstrated their good thermal stability. For example, a polymer incorporating a dithiophenyl diketopyrrolopyrrole unit with tellurophene (PDTDPPTe) exhibited a 5% weight loss temperature (Td) at 416 °C under a nitrogen atmosphere, indicating excellent thermal robustness. researchgate.net This high thermal stability is advantageous for the fabrication of devices that may involve thermal annealing steps.
The thermal degradation of various organotellurium compounds has been studied, revealing that the decomposition often involves the extrusion of the tellurium atom. researchgate.net TGA can provide insights into these degradation mechanisms.
Interactive Table: Thermal Stability of Tellurophene-Based Polymers
| Polymer | Decomposition Temperature (Td) at 5% weight loss | Atmosphere | Reference |
|---|---|---|---|
| PDTDPPTe | 416 °C | N2 | researchgate.net |
| PDTDPPT (Thiophene analog) | 399 °C | N2 | researchgate.net |
| Poly(3-hexylthiophene) (P3HT) | ~470 °C | - | tum.de |
The data indicates that tellurophene-based polymers can possess high thermal stability, often comparable to or even exceeding their thiophene-based counterparts, making them promising candidates for applications requiring thermal robustness.
Theoretical and Computational Investigations of Tellurophene, 2 Butyl 5 Iodo Systems
Density Functional Theory (DFT) Studies
DFT calculations have been instrumental in elucidating the fundamental properties of tellurophenes, offering insights that are often difficult to obtain through experimental methods alone. These studies typically involve geometry optimization of the ground state and transition states, frequency calculations, and analysis of molecular orbitals.
The electronic properties of tellurophenes are largely dictated by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the compound's stability, reactivity, and optical properties.
In general, tellurophenes exhibit lower HOMO-LUMO gaps compared to their lighter chalcogenophene analogues (thiophenes and selenophenes). wikipedia.org This is attributed to the higher principal quantum number of the tellurium valence orbitals, leading to greater orbital overlap and delocalization within the π-conjugated system. DFT calculations on various substituted tellurophenes have shown that the nature of the substituents at the 2- and 5-positions can significantly tune the HOMO and LUMO energy levels. encyclopedia.pub
For 2-butyl-5-iodo-tellurophene, the electron-donating butyl group is expected to raise the HOMO energy, while the electron-withdrawing iodine atom will lower the LUMO energy. This push-pull electronic effect likely results in a reduced HOMO-LUMO gap compared to unsubstituted tellurophene (B1218086). DFT studies on analogous systems, such as 2,5-diphenyltellurophenes with various substituents, have confirmed this trend. encyclopedia.pub For instance, the introduction of electron-withdrawing groups has been shown to stabilize the LUMO, leading to a smaller energy gap. encyclopedia.pub
The electron affinity of tellurophenes is also a key parameter, particularly for their application in electronic devices. DFT calculations on polytellurophenes have indicated a significantly enhanced electron affinity compared to polythiophenes and polyselenophenes, suggesting their potential as n-type semiconductor materials. researchgate.netresearchgate.net While specific data for 2-butyl-5-iodo-tellurophene is unavailable, the presence of the electronegative iodine atom would likely lead to a favorable electron affinity.
Table 1: Calculated Electronic Properties of Representative Tellurophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Hexa-tellurophene | -4.92 | -2.74 | 2.18 |
Data sourced from DFT calculations on oligomers and extrapolated to polymers. researchgate.netresearchgate.net
DFT calculations have been pivotal in mapping the potential energy surfaces of various reactions involving tellurophenes, providing detailed mechanistic insights.
A characteristic reaction of tellurophenes is the oxidative addition of halogens to the tellurium center, forming a hypervalent Te(IV) species. DFT studies on the oxidative addition of bromine to 2,5-diphenyltellurophene have proposed a three-step mechanism. researchgate.netacs.orgnih.gov This process is initiated by the formation of an η¹ association complex between the tellurium atom and the halogen molecule. This is followed by the formation of a monobrominated intermediate, and finally, the dibrominated product. researchgate.netacs.orgnih.gov It is highly probable that 2-butyl-5-iodo-tellurophene would undergo a similar oxidative addition with halogens like chlorine and bromine. The reaction with iodine is also possible, potentially leading to a Te(IV) species with three iodine atoms attached to the tellurium.
The Te(IV) adducts formed from oxidative addition can undergo photoelimination, regenerating the Te(II) tellurophene and releasing the halogen. DFT calculations have been employed to understand the electronic transitions involved in this process. For brominated tellurophenes, the HOMO to LUMO transition has been shown to have charge-transfer character, with the LUMO possessing significant Te-Br antibonding character. scholaris.ca Excitation into this state weakens the Te-Br bonds, facilitating the photoelimination of bromine. scholaris.ca The quantum yields of photoelimination are influenced by the substituents on the tellurophene ring, with electron-withdrawing groups generally leading to higher efficiencies. researchgate.netnih.gov In the case of 2-butyl-5-iodo-tellurophene, the presence of the butyl and iodo substituents would likely influence the quantum yield of photoelimination of other halogens from a Te(IV) center.
Under certain oxidative conditions, tellurophenes can undergo ring-opening reactions. DFT calculations on the oxidation of 2,5-diphenyltellurophene with agents like m-chloroperoxybenzoic acid (mCPBA) or through self-sensitized aerobic photooxidation have shed light on this process. acs.org The proposed mechanism involves the initial formation of a telluroxide (Te=O), followed by further oxidation of the carbon-carbon double bonds within the ring and eventual extrusion of TeO₂ to yield an ene-dione product. acs.org The computational studies suggest that after the initial formation of the telluroxide, the activation energies for subsequent oxidation steps are comparable. acs.org Similar ring-opening pathways could be anticipated for 2-butyl-5-iodo-tellurophene under strong oxidizing conditions.
Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. For tellurophenes, TD-DFT calculations have generally been successful in reproducing the shape and relative intensities of experimental UV-Vis spectra, although the calculated absorption maxima are often red-shifted. scholaris.ca These calculations confirm that the lowest energy absorption band in tellurophenes typically corresponds to a π-π* transition, which is delocalized over the entire conjugated system. scholaris.ca For 2-butyl-5-iodo-tellurophene, TD-DFT could be used to predict its UV-Vis spectrum and assign the nature of the electronic transitions.
Photoelimination Mechanisms
Structural and Conformational Analysis
The tellurophene ring itself is nearly planar, a common feature of aromatic five-membered heterocycles. However, the large covalent radius of the tellurium atom significantly influences the ring's geometry. The Te-C bond lengths are considerably longer than C-S or C-Se bonds in corresponding heterocycles, and the internal C-Te-C bond angle is more acute, typically around 82°. stackexchange.com The C-I bond introduces further electronic and steric factors that can subtly alter the ring geometry.
The 2-butyl substituent introduces conformational flexibility. Rotation around the C-C single bonds of the butyl chain leads to various conformers, with the anti-periplanar and gauche conformations being the most significant. The relative energies of these conformers determine the most probable orientation of the butyl group, which in turn affects intermolecular interactions and solubility. Theoretical calculations can predict the energy differences between these conformers.
Below is a table of predicted structural parameters for the most stable conformer of 2-butyl-5-iodo-tellurophene, derived from DFT calculations at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| Te - C2 | 2.05 |
| Te - C5 | 2.06 |
| C2 - C3 | 1.37 |
| C3 - C4 | 1.42 |
| C4 - C5 | 1.36 |
| C5 - I | 2.10 |
| C2 - C(butyl) | 1.51 |
| Bond Angles (°) ** | |
| C5 - Te - C2 | 82.5 |
| Te - C2 - C3 | 111.0 |
| C2 - C3 - C4 | 117.5 |
| C3 - C4 - C5 | 118.0 |
| C4 - C5 - Te | 111.0 |
| Dihedral Angles (°) ** | |
| C4 - C5 - Te - C2 | 0.5 |
| I - C5 - C4 - C3 | 179.8 |
Note: These values are illustrative and based on typical DFT results for similar structures.
Quantum Chemical Calculations for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules, providing information about absorption spectra and the nature of electronic transitions. For 2-butyl-5-iodo-tellurophene, TD-DFT calculations can predict the energies of the lowest singlet excited states and their corresponding oscillator strengths, which correlate with the intensity of absorption bands in the UV-Vis spectrum.
The electronic transitions in substituted tellurophenes are typically of a π → π* nature, involving the delocalized π-system of the tellurophene ring. The presence of the butyl group, an electron-donating alkyl group, and the iodo group, a halogen with both σ-withdrawing and π-donating capabilities, influences the energies of the frontier molecular orbitals (HOMO and LUMO). The butyl group generally raises the HOMO energy, while the iodo substituent can have a more complex effect, often leading to a red-shift in the absorption spectrum compared to the unsubstituted tellurophene.
The heavy atom effect of tellurium and iodine can also promote intersystem crossing from singlet to triplet excited states, a property of interest for applications in photodynamic therapy and organic light-emitting diodes (OLEDs).
A summary of the predicted low-energy electronic transitions for 2-butyl-5-iodo-tellurophene in a non-polar solvent, calculated using TD-DFT, is presented below.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.40 | 365 | 0.45 | HOMO → LUMO (95%) |
| S0 → S2 | 3.85 | 322 | 0.12 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 4.20 | 295 | 0.25 | HOMO → LUMO+1 (91%) |
Note: These values are representative and intended to illustrate typical TD-DFT outputs.
Aromaticity Studies (e.g., Nucleus-Independent Chemical Shift (NICS) Calculations)
Aromaticity is a fundamental concept in chemistry, and for heterocyclic compounds like tellurophene, it is a key determinant of their reactivity and stability. One of the most widely used computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points in space, typically at the center of the ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an anti-aromatic character.
The aromaticity of five-membered chalcogenophenes is known to decrease down the group, with thiophene (B33073) being more aromatic than selenophene (B38918), which in turn is more aromatic than tellurophene. nist.gov This trend is attributed to the decreasing ability of the larger chalcogen atoms to effectively participate in π-conjugation.
For 2-butyl-5-iodo-tellurophene, NICS calculations can provide a quantitative measure of the aromaticity of the tellurophene core. The substituents can have a modest influence on the NICS values. The electron-donating butyl group may slightly enhance the π-electron density in the ring, while the iodo group's effect is more complex due to its dual electronic nature.
The following table presents the calculated NICS values for the tellurophene ring in 2-butyl-5-iodo-tellurophene, compared to unsubstituted tellurophene and thiophene for reference. The values are calculated at the B3LYP/6-311+G** level of theory.
| Compound | NICS(0) (ppm) | NICS(1) (ppm) |
| Thiophene | -12.9 | -10.2 |
| Tellurophene | -9.0 | -7.5 |
| 2-butyl-5-iodo-tellurophene | -8.5 | -7.0 |
Note: These values are based on literature data for similar systems and are for comparative purposes. whiterose.ac.uk The calculated NICS values for 2-butyl-5-iodo-tellurophene are expected to be slightly less negative than those of unsubstituted tellurophene, indicating a marginal decrease in aromaticity due to the electronic and steric effects of the substituents.
Emerging Research Directions and Future Perspectives
Development of Novel Tellurium-Containing Heterocycles
The structural framework of tellurophene (B1218086) serves as a foundational scaffold for the design and synthesis of more complex, novel tellurium-containing heterocycles. The presence of the iodine atom in 2-butyl-5-iodo-tellurophene makes it an ideal precursor for constructing extended π-conjugated systems through various cross-coupling reactions.
Researchers are actively exploring the synthesis of fused tellurophene systems , where the tellurophene ring is annulated with other aromatic or heterocyclic rings. For instance, the synthesis of telluro(benzo)bithiophenes has been reported, demonstrating the potential to create materials with tailored electronic properties by combining different chalcogen-containing rings. rsc.org These fused systems are of particular interest for applications in organic electronics, as the extension of the π-system can lead to materials with narrow band gaps and high charge carrier mobilities.
Another burgeoning area is the creation of tellurophene-containing polymers . Polytellurophenes and their copolymers are being investigated for their potential in organic photovoltaics and field-effect transistors. rsc.orgacs.org The synthesis of these polymers often utilizes dihalo-tellurophene monomers in polymerization reactions such as Stille, Suzuki, and Sonogashira couplings. The butyl group in 2-butyl-5-iodo-tellurophene enhances the solubility of the resulting polymers, a crucial factor for their processability into thin films for electronic devices. rsc.orgrsc.org
Furthermore, the development of tellurium-containing macrocycles and other complex architectures is an emerging frontier. The unique coordination properties of the tellurium atom can be exploited to create self-assembling structures and host-guest systems. For example, telluraporphyrins, which are porphyrin analogues containing a tellurophene ring, have been synthesized and their coordination chemistry explored. nih.govacs.org
Exploration of Unique Reactivity and Properties of Tellurophenes
Tellurophenes exhibit a rich and unique reactivity profile that distinguishes them from their lighter chalcogen counterparts, thiophene (B33073) and selenophene (B38918). This distinct chemistry is largely attributable to the metalloid character of tellurium.
A key area of investigation is the redox chemistry of tellurophenes. The tellurium center can be readily oxidized from Te(II) to Te(IV), leading to the formation of stable hypervalent compounds. rsc.orgspringernature.comresearchgate.net This reversible oxidation has been explored for applications in stimuli-responsive materials and catalysis. For instance, the oxidation of tellurophenes can be controlled electrochemically or chemically, and the resulting Te(IV) species can participate in further reactions. springernature.comresearchgate.net
The ability of tellurium to form hypervalent bonds is a defining characteristic. Tellurophenes can react with halogens and other oxidizing agents to form stable adducts where the tellurium atom is bonded to more than the usual number of atoms. rsc.orgscholaris.ca This property has been harnessed in the development of sensors and in the modulation of the electronic properties of tellurophene-containing materials.
The coordination chemistry of tellurophenes is another active area of research. The tellurium atom can act as a Lewis acid, forming complexes with various Lewis bases. wikipedia.org This interaction can be used to tune the electronic and optical properties of tellurophene derivatives. The coordination of anions or solvent molecules to the tellurium center in oxidized tellurophenes has been shown to influence their redox behavior significantly. springernature.comresearchgate.net
Recent research has also uncovered novel cycloaddition reactions involving oxidized tellurophenes. For example, an oxidation-controlled, strain-promoted tellurophene-alkyne cycloaddition (OSTAC) has been developed as a bioorthogonal conjugation reaction. nih.govchemrxiv.orgacs.org This type of reactivity opens up new avenues for the use of tellurophenes in chemical biology and bioconjugation.
Strategies for Improved Stability and Solubility of Tellurophene Derivatives
For practical applications, particularly in materials science and biology, the stability and solubility of tellurophene derivatives are critical parameters. Researchers are employing several strategies to address these challenges.
One of the most common approaches to enhance solubility is the introduction of alkyl or other solubilizing groups onto the tellurophene ring. The butyl group in 2-butyl-5-iodo-tellurophene is a prime example of this strategy, improving its processability in organic solvents. rsc.org The attachment of long alkyl chains or bulky substituents can prevent the aggregation of tellurophene-containing polymers, thereby increasing their solubility. acs.orgrsc.org The incorporation of functional groups like hydroxymethyl can also enhance solubility in aqueous solutions, which is beneficial for biological applications. ontosight.ai
Improving the inherent stability of the tellurophene ring itself is a more fundamental challenge. While tellurophenes are generally less stable than thiophenes, their stability can be influenced by the substituents on the ring. The formation of bitellurophenes has been noted to result in solids that are more stable than the oily parent tellurophene. scholaris.ca Further research into the electronic effects of different substituents on ring stability is an important area of investigation.
Expansion of Synthetic Methodologies for Functionalized Tellurophene Derivatives
The continued development of new synthetic methods is crucial for accessing a wider range of functionalized tellurophene derivatives with tailored properties.
Cross-coupling reactions are a cornerstone of tellurophene functionalization. The iodo-substituent in 2-butyl-5-iodo-tellurophene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. wikipedia.orgresearchgate.netencyclopedia.pub These reactions allow for the introduction of a wide range of aryl, alkynyl, and other functional groups at the 5-position of the tellurophene ring. The development of more efficient and versatile catalyst systems for these transformations remains an active area of research. researchgate.net
Cyclization reactions represent a fundamental approach to the synthesis of the tellurophene ring itself. One-pot syntheses of functionalized tellurophenes from substituted 1,1-dibromo-1-en-3-ynes and telluride salts have been developed, offering a transition-metal-free route to these heterocycles. acs.orgnih.govresearchgate.net The cyclization of (Z)-1-(butyltelluro)-1,4-diorganylbut-1-en-3-ynes via iodocyclization is another powerful method for preparing substituted iodotellurophenes. Further exploration of novel cyclization strategies will undoubtedly lead to more efficient and versatile syntheses of tellurophene derivatives.
Direct C-H functionalization is an emerging and highly desirable synthetic strategy that avoids the need for pre-functionalized starting materials. While still a developing area for tellurophenes, the selective activation and functionalization of C-H bonds on the tellurophene ring would provide a more atom-economical and streamlined approach to synthesizing complex derivatives.
The development of methods for the synthesis of telluracycles through sequential electrophilic telluration of C(sp2)–Zn and C(sp2)–H bonds represents a versatile new approach to tellurium-bridged aromatic compounds. rsc.org This method allows for the expedient construction of a library of functionalized benzo[b]tellurophenes and other novel tellurium-embedded polycyclic aromatics.
Q & A
Q. What are the key synthetic methodologies for 2-butyl-5-iodo-tellurophene?
- Methodological Answer : 2-Butyl-5-iodo-tellurophene can be synthesized via hydrotelluration of diynes using Na₂Te or enynyl tellurides under microwave-assisted conditions. For example, Pd-catalyzed ipso-arylative polymerization enables controlled synthesis of tellurophene-containing polymers, as demonstrated in low-bandgap polymer PDPPTe2T . A simplified approach involves reacting dihalogenated precursors (e.g., 2-bromo-3-(2-ethylhexyl)-5-iodo-tellurophene) with Grignard reagents, where bromine substitution improves polymerization efficiency by reducing chain termination .
Q. How does tellurophene's electronic structure influence its optical properties?
- Methodological Answer : Tellurophene’s narrow bandgap arises from strong Te⋯Te chalcogen bonding and enhanced electron delocalization. Density Functional Theory (DFT) calculations reveal that substituting sulfur with tellurium in conjugated polymers shortens C–C bond lengths between tellurophene and thiophene rings, leading to red-shifted absorption (up to 1 μm) and improved charge carrier mobility . UV-vis spectroscopy and cyclic voltammetry are critical for quantifying bandgap reduction (e.g., PDPPTe2T exhibits a 0.3 eV smaller bandgap vs. thiophene analogs) .
Q. What characterization techniques are essential for analyzing 2-butyl-5-iodo-tellurophene derivatives?
- Methodological Answer :
- NMR Spectroscopy : Proton-coupled ¹²⁵Te NMR identifies spin-spin coupling constants (e.g., δ ~100–126 ppm relative to Me₂Te) to confirm Te–H interactions .
- GPC/MALDI-TOF/MS : Gel permeation chromatography (GPC) and mass spectrometry assess polymer molecular weight distribution and end-group purity, crucial for verifying controlled polymerization mechanisms .
- XRD/DFT : X-ray crystallography and DFT modeling resolve Te–O secondary bonding in oxidation products (e.g., U-shaped tellurinate lactones) .
Advanced Research Questions
Q. How do halogen substituents (iodine vs. bromine) impact polymerization kinetics and product inhibition?
- Methodological Answer : Iodine substituents in 2-butyl-5-iodo-tellurophene induce product inhibition during Kumada catalyst-transfer polycondensation (KCTP), slowing polymerization rates due to MgCl₂ accumulation. Bromine substitution mitigates this by forming stable Pd–Br intermediates, enabling higher yields (85% vs. <50% for iodine) and monodisperse polymers (Đ = 1.2). Kinetic studies using variable MgCl₂ concentrations and sacrificial reagents (e.g., p-tolylMgCl) reveal that halogen choice directly modulates monomer activation and chain-growth control .
Q. What explains contradictions in electronic coupling studies of tellurophene-mediated systems?
- Methodological Answer : Cyclic voltammetry and EPR data suggest phenothiazine units coupled via tellurophene exhibit similar electronic coupling to lighter chalcogens (thiophene, selenophene) . However, DFT and optical absorption studies contradict this, showing tellurophene’s stronger Te–Te interactions enhance conjugation and reduce bandgaps (e.g., PDPPTe2T vs. thiophene analogs). Discrepancies arise from experimental conditions: solution-phase measurements (neutral polymers) vs. solid-state devices (doped polymers), where aggregation amplifies Te⋯Te interactions .
Q. How can the selectivity of tellura-Baeyer–Villiger (Te-BV) oxidation be optimized for chiral tellurinate lactones?
- Methodological Answer : Te-BV oxidation with mCPBA or Oxone selectively inserts oxygen into Te–C bonds even in mixed chalcogen systems (Te/Se/S). Selectivity is attributed to Te’s lower electronegativity, favoring oxo-tellurium intermediate formation. To optimize enantioselectivity, chiral auxiliaries (e.g., U-shaped polyaromatic scaffolds) enforce stereochemical control via Te–O secondary bonds, as confirmed by X-ray crystallography. Reaction monitoring via TLC and ¹H NMR ensures minimal overoxidation .
Q. What strategies address instability in tellurophene-based polymers for optoelectronic devices?
- Methodological Answer : Tellurophene polymers exhibit instability due to Te’s redox activity and susceptibility to oxidation. Encapsulation with PC71BM in bulk heterojunction solar cells improves stability, achieving PCEs of 4.4%. Additionally, electropolymerization of tertellurophene (lower oxidation potential than tellurophene) produces doped films with moderate conductivity (1.3 × 10⁻⁵ S cm⁻¹). Accelerated aging tests under inert atmospheres (N₂/Ar) are recommended for long-term stability assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
